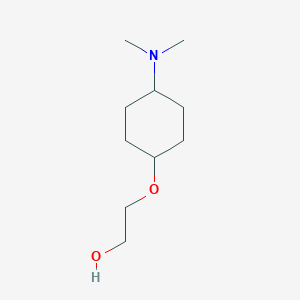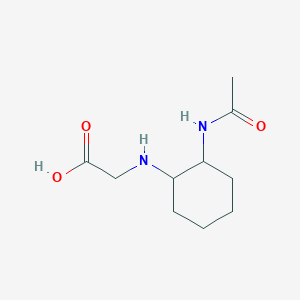![molecular formula C10H19NO3 B7927870 N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide](/img/structure/B7927870.png)
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide is a chemical compound with the molecular formula C10H19NO3. It is characterized by the presence of a cyclohexyl ring substituted with a hydroxy-ethoxy group and an acetamide group.
Preparation Methods
The synthesis of N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide typically involves the reaction of cyclohexylamine with ethylene oxide to introduce the hydroxy-ethoxy group, followed by acetylation to form the acetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-ethoxy group can form hydrogen bonds with target molecules, while the acetamide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide can be compared with similar compounds such as:
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-methanamide: This compound has a methanamide group instead of an acetamide group, which can result in different chemical and biological properties.
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-propionamide:
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-butyramide: This compound has a butyramide group, which can influence its solubility and interaction with biological targets
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-[4-(2-hydroxyethoxy)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(13)11-9-2-4-10(5-3-9)14-7-6-12/h9-10,12H,2-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGUQIBZYRPNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927788.png)
![[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7927795.png)
![{2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927811.png)
![{4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927819.png)
![{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927826.png)
![{4-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927828.png)
![[4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7927836.png)
![{4-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927838.png)
![{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927859.png)
![[4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7927868.png)

![[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7927880.png)

![[(2-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid](/img/structure/B7927887.png)
